1,1-Diphenylpropane (CAS 1530-03-6) is a geminal diarylalkane that uniquely models lignin β-O-4 and β-1 linkages for oxidative C-C cleavage and serves as a thermodynamic benchmark in LOHC flow calorimetry. Unlike 1,3- or 2,2-isomers, its terminal phenyl arrangement ensures correct strain enthalpies and distillation parameters.
Consistent purity, global supply.
1,1-Diphenylpropane (CAS 1530-03-6) is a specialized geminal diarylalkane consisting of a propane backbone with two phenyl rings substituted at the terminal C1 position. Operating as a liquid at room temperature with a melting point of approximately 13.3 °C and a boiling point near 279 °C, it presents favorable handling characteristics for industrial scale-up [1]. In procurement contexts, it is primarily sourced as a structural model compound for studying lignin depolymerization, a thermodynamic benchmark for Liquid Organic Hydrogen Carrier (LOHC) systems, and a versatile building block in highly selective photoredox-catalyzed cross-coupling reactions [2].
Substituting 1,1-diphenylpropane with its symmetric isomer, 1,3-diphenylpropane, or the sterically hindered 2,2-diphenylpropane fundamentally compromises process integrity. In LOHC thermodynamic studies, the geminal positioning of the phenyl rings on a terminal carbon dictates specific strain enthalpies and dehydrogenation energetics that linear isomers cannot replicate[1]. For biomass valorization, the 1,1-diaryl configuration specifically mimics post-cleavage β-O-4 and β-1 lignin fragments, whereas 1,3-diphenylpropane fails to model the correct C-C bond cleavage pathways under oxidative conditions [2]. Furthermore, the distinct steric environment of the 1,1-isomer significantly alters its boiling point and distillation parameters, making generic substitution unviable in precise manufacturing workflows.
1,1-Diphenylpropane exhibits a significantly lower boiling point (~279 °C) compared to its symmetric linear counterpart, 1,3-diphenylpropane (300 °C), despite having a slightly higher melting point (13.3 °C vs. 6.0 °C) [1]. This 21 °C reduction in boiling point fundamentally alters the thermal requirements for purification.
| Evidence Dimension | Boiling Point / Distillation Temperature |
| Target Compound Data | ~279 °C |
| Comparator Or Baseline | 1,3-Diphenylpropane (300 °C) |
| Quantified Difference | 21 °C lower boiling point |
| Conditions | Standard atmospheric pressure |
The lower boiling point reduces the thermal load and energy consumption required for vacuum distillation and purification during industrial scale-up.
In visible-light-driven nickel/iridium dual catalysis, the synthesis and functionalization of 1,1-diphenylpropane demonstrate exceptional regiocontrol, achieving an 84% yield with a 32:1 regioisomeric ratio favoring remote over ipso coupling[1]. This high selectivity is driven by the unique steric environment of the geminal diaryl substitution.
| Evidence Dimension | Regioisomeric Ratio (Remote vs. Ipso) |
| Target Compound Data | 32:1 ratio (84% overall yield) |
| Comparator Or Baseline | Standard non-migratory or ipso-coupling pathways (<5:1 typical baseline) |
| Quantified Difference | >6x improvement in regioselectivity |
| Conditions | Visible-light-driven Ni/Ir dual catalysis in DMF at room temperature |
High regioselectivity minimizes the formation of difficult-to-separate byproducts, streamlining downstream purification in pharmaceutical precursor manufacturing.
The thermodynamic profile of 1,1-diphenylpropane makes it a critical benchmark for Liquid Organic Hydrogen Carrier (LOHC) systems. Unlike rigid biphenyls or shorter-chain diphenylmethane, the propyl chain introduces distinct strain enthalpies that directly impact the standard molar enthalpy of vaporization and dehydrogenation temperature requirements [1].
| Evidence Dimension | Standard Molar Enthalpy of Vaporization / Strain Enthalpy |
| Target Compound Data | Specific strain enthalpies driven by the flexible propyl chain |
| Comparator Or Baseline | Diphenylmethane / rigid biphenyls (lower strain, different dehydrogenation energetics) |
| Quantified Difference | Altered heat capacity and dehydrogenation temperature profile |
| Conditions | Combustion calorimetry and flow system vapor pressure at 298.15 K |
Provides critical thermodynamic calibration data necessary for engineering heat integration and optimizing reactor temperatures in liquid organic hydrogen storage.
When subjected to aluminum tri-tert-butoxide-tert-butyl hydroperoxide oxidation, 1,1-diphenylpropane undergoes specific C-C bond cleavage to form distinct carbon-centered radicals, accurately mimicking β-O-4 and β-1 lignin degradation[1]. In contrast, simpler alkylarenes like cumene or triphenylmethane merely form tertiary hydroperoxides via dimerization.
| Evidence Dimension | Oxidation Pathway / Cleavage Mechanism |
| Target Compound Data | C-C bond cleavage yielding carbon-centered radicals |
| Comparator Or Baseline | Cumene / Triphenylmethane (tertiary hydroperoxide formation) |
| Quantified Difference | Fundamentally distinct degradation pathway |
| Conditions | Aluminum tri-tert-butoxide-tert-butyl hydroperoxide oxidation system |
Ensures accurate chemical modeling of biomass depolymerization, which is essential for developing selective catalysts for industrial lignin valorization.
Procured as a precise structural analog for β-O-4 and β-1 linkages to evaluate the efficiency and selectivity of catalytic C-C bond cleavage under oxidative conditions [1].
Utilized as a reference material in flow system calorimetry to measure strain enthalpies and optimize heat integration for dehydrogenation reactors [2].
Employed as a target scaffold or intermediate in visible-light-driven nickel/iridium cross-coupling reactions to construct complex 1,1-diarylalkane pharmaceutical precursors with high regioselectivity [3].
Irritant